4-Amino-2,6-difluorophenol

Beschreibung

Significance and Research Context of Halogenated Aminophenols

Halogenated aminophenols represent a significant class of compounds in organic chemistry, serving as crucial intermediates and building blocks in various industrial and research applications. Aminophenols themselves are commercially important, not only as standalone products but also as precursors in the pharmaceutical, photographic, and dye industries. researchgate.net Their chemical nature is amphoteric, meaning they can act as either weak acids or weak bases, though the basic character of the amino group typically predominates. researchgate.net

The introduction of halogen atoms, particularly fluorine, into the aminophenol structure dramatically influences the molecule's physicochemical properties. google.comnih.gov Halogenation, and specifically fluorination, can increase the lipophilicity and, consequently, the membrane permeability of a molecule. google.com This enhancement is of particular interest in medicinal chemistry, as it can improve a drug candidate's ability to cross biological membranes and reach its target. The presence of fluorine atoms can also modulate the biological activity of the compound. cymitquimica.com

Research into halogenated aminophenols often focuses on their synthesis and utility as starting materials for more complex molecules. researchgate.netgoogle.com For instance, fluorine-containing 4-hydroxyanilines are valuable starting materials for the development of drugs, such as those used to treat chronic bronchitis. google.comgoogle.com The study of how halogenation patterns affect the chemical reactivity and metabolic pathways of these compounds is an active area of research. For example, studies have shown that the position and number of fluorine substituents on an aniline (B41778) ring can influence the molecule's metabolism, such as the rate of dehalogenation by cytochrome P450 enzymes. nih.gov

Overview of the Chemical Compound within Aromatic Fluorine Chemistry

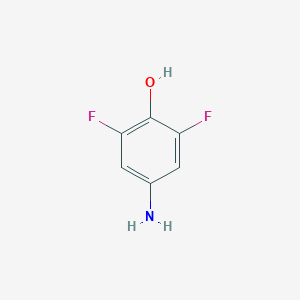

4-Amino-2,6-difluorophenol is an aromatic organic compound characterized by a phenol (B47542) ring substituted with an amino group at position 4 and two fluorine atoms at positions 2 and 6. cymitquimica.com This specific arrangement of functional groups places it within the class of aromatic fluorine compounds, a field of chemistry that has seen significant growth due to the unique properties imparted by fluorine.

The presence of the two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly influences the compound's properties. cymitquimica.com For instance, the acidity of the phenolic hydroxyl group is affected by these adjacent fluorine atoms. acs.org This structural feature is critical in its applications, particularly in medicinal chemistry, where it can serve as a key intermediate. The compound's fluorine atoms can enhance biological activity and lipophilicity, making it a valuable building block for pharmaceutical development. cymitquimica.com

Typically a solid at room temperature, this compound is soluble in polar solvents. cymitquimica.com Its synthesis is most commonly achieved through the reduction of a precursor, 2,6-Difluoro-4-nitrophenol. chemicalbook.comchemicalbook.com This reaction often employs a palladium-on-carbon catalyst and hydrogen gas. chemicalbook.com

In academic and industrial research, this compound is utilized as a versatile intermediate. It has been employed in the synthesis of selective Rho-kinase inhibitors and other biologically active molecules. acs.orgchinayyhg.comacs.org Its amino and phenolic groups provide reactive sites for further chemical modifications, allowing for its incorporation into a diverse range of larger, more complex structures. chemshuttle.com For example, it has been used in the development of MKK4 inhibitors, where the difluorophenol moiety plays a crucial role in binding to the target kinase. acs.orgacs.org

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 126058-97-7 |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol |

| Appearance | Typically a solid at room temperature |

| Solubility | Soluble in polar solvents |

| Common Synthesis Route | Reduction of 2,6-Difluoro-4-nitrophenol |

Established Synthetic Routes and Reaction Pathways

The preparation of this compound predominantly relies on two well-established methodologies: the reduction of 4-nitro-2,6-difluorophenol and the diazotization of 2,6-difluoroaniline (B139000) followed by subsequent chemical transformations. Each of these routes encompasses several specific reaction protocols that offer varying yields and conditions.

Reduction of 4-Nitro-2,6-difluorophenol

The reduction of the nitro group in 4-nitro-2,6-difluorophenol to an amine is a common and effective strategy for the synthesis of this compound. This transformation can be achieved using several reducing agents and catalytic systems.

Catalytic hydrogenation using palladium supported on carbon (Pd/C) is a widely employed and highly efficient method for the reduction of nitroarenes. commonorganicchemistry.com This process involves the use of hydrogen gas as the reductant in the presence of a palladium catalyst.

A general procedure for this reaction involves dissolving 4-nitro-2,6-difluorophenol in a suitable solvent, such as methanol (B129727), and adding a catalytic amount of 5% or 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere at a pressure of 0.3-0.4 MPa and a temperature of 60-70 °C for 3-5 hours. chemicalbook.com Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The yield and purity of the product can be influenced by the catalyst loading. For instance, using a 5% Pd/C catalyst can result in a yield of 89.7% with a purity of 95.3%, while a 10% Pd/C catalyst can improve the yield to 90.1% with a purity of 95.8%. chemicalbook.com

An alternative approach involves the reduction of a protected precursor, 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. In this method, a solution of the starting material in ethanol (B145695) is treated with 10% Pd/C and stirred overnight at room temperature under 1 atmosphere of hydrogen. This reaction proceeds with a high yield of 95%. chemicalbook.com

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| 5% Pd/C | 4-Nitro-2,6-difluorophenol | Methanol | 60-70 | 0.3-0.4 | 89.7 | 95.3 |

| 10% Pd/C | 4-Nitro-2,6-difluorophenol | Methanol | 60-70 | 0.3-0.4 | 90.1 | 95.8 |

| 10% Pd/C | 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene | Ethanol | Room Temp. | 0.1 | 95 | Not Specified |

Catalytic transfer hydrogenation offers a convenient alternative to the use of pressurized hydrogen gas. In this method, a hydrogen donor, such as ammonium (B1175870) formate (B1220265), is used to generate hydrogen in situ. The combination of ammonium formate with a platinum-on-carbon (Pt/C) catalyst is an effective system for the reduction of aromatic nitro compounds. researchgate.net

This method is known for its mild reaction conditions and high yields. The reduction of various aromatic nitro compounds to their corresponding amines has been demonstrated using 5% Pt/C with ammonium formate as the hydrogen donor. The reactions are typically carried out in a suitable solvent and are often complete within a short period. This system is particularly advantageous as it can selectively reduce nitro groups without affecting other reducible substituents, such as halogens. researchgate.net While a specific example for 4-nitro-2,6-difluorophenol is not detailed in the provided sources, the general applicability of this method to a wide range of nitroarenes suggests its potential for this specific transformation.

| Catalyst | Hydrogen Donor | Substrates | General Yields | Key Features |

| 5% Pt/C | Ammonium Formate | Aromatic Nitro Compounds | High | Mild conditions, high selectivity, tolerance of halogens |

Low-valent titanium reagents, generated in situ from titanium precursors, are powerful reducing agents capable of effecting a variety of chemical transformations, including the reduction of nitro groups. acs.org While less common than catalytic hydrogenation, this method provides an alternative pathway for the synthesis of aromatic amines.

The photocatalytic reduction of nitro compounds using titanium dioxide (TiO2) has been reported to yield the corresponding amines. novapublishers.com For instance, the reduction of nitrobenzene (B124822) to aniline can be achieved under these conditions. Another approach involves the use of low-valent titanium to induce the simultaneous reduction of a nitro group and a disulfide bond in nitrodisulfides, leading to the formation of 1,4-benzothiazines. acs.org Although a specific protocol for the reduction of 4-nitro-2,6-difluorophenol using low-valent titanium is not explicitly described, the established reactivity of these reagents with aromatic nitro compounds indicates the feasibility of this synthetic route.

Diazotization and Subsequent Transformations

An alternative synthetic approach to this compound involves the use of 2,6-difluoroaniline as a starting material. This method relies on the formation of a diazonium salt intermediate, which can then be converted to the desired product.

This synthetic route begins with the diazotization of 2,6-difluoroaniline. This reaction is typically carried out by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). nih.gov This process generates a highly reactive 2,6-difluorobenzenediazonium salt intermediate.

The subsequent transformation to introduce the hydroxyl group at the 4-position is a critical step. One plausible, though not explicitly documented for this specific molecule, pathway is the hydrolysis of the diazonium salt. In this reaction, the diazonium group is replaced by a hydroxyl group upon heating the aqueous solution of the diazonium salt. A related synthesis for the analogous 2,6-dichloro-4-aminophenol involves a diazonium hydrolysis step. patsnap.com This suggests that a similar transformation could be applied to the 2,6-difluorobenzenediazonium salt to yield this compound. The final step would then be the reduction of a nitro group introduced at the 4-position at an earlier stage of a longer synthetic sequence, or potentially a direct hydroxylation if conditions allow.

Diazotization/Azide (B81097) Formation for Derivatization

The primary amino group of this compound and its derivatives serves as a versatile functional handle for further molecular elaboration. One significant derivatization strategy involves a two-step, one-pot reaction sequence: diazotization followed by azide formation. This process is particularly useful for preparing molecules for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. sciforum.net

In a typical procedure, a derivative such as 4-amino-2,6-difluorophenyl acetate (B1210297) is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, like hydrochloric acid (HCl), at low temperatures (0°C). sciforum.net This reaction converts the primary amine into a diazonium salt. Due to their inherent instability, these diazonium intermediates are typically generated and used in situ.

Following the formation of the diazonium salt, sodium azide (NaN₃) is introduced into the reaction mixture. The azide ion displaces the diazonium group (N₂) to yield the corresponding aryl azide, in this case, 4-azido-2,6-difluorophenyl acetate. sciforum.net This transformation of an amine to an azide is a crucial step for creating building blocks used in Huisgen cycloaddition reactions, a cornerstone of click chemistry. sciforum.net The synthesis of aryl azides from their corresponding amines can be accomplished under mild conditions using various reagents, including tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.org

Alternative Synthetic Approaches

Strategies Involving 2,6-Difluorophenol (B125437) as Starting Material

A common and effective strategy for the synthesis of this compound utilizes 2,6-difluorophenol as the starting material. sciforum.net This multi-step approach involves the sequential functionalization of the aromatic ring. A representative synthetic sequence begins with the protection of the hydroxyl group via acetylation, followed by nitration of the aromatic ring, reduction of the newly introduced nitro group to an amine, and finally, deprotection if necessary. sciforum.net

One documented pathway involves an initial acetylation of 2,6-difluorophenol using acetic anhydride, which proceeds with a 73% yield. sciforum.net The subsequent nitration and reduction steps are critical for installing the amino group at the desired position. sciforum.net This strategic approach highlights the utility of 2,6-difluorophenol as a readily available precursor for constructing the target molecule. sciforum.netsigmaaldrich.com

Nitration of 2,6-Difluorophenol

The introduction of a nitro group onto the 2,6-difluorophenol ring is a key step in its conversion to this compound. This is achieved through an electrophilic aromatic substitution reaction. The fluorine atoms are ortho-, para-directing, but their deactivating effect is overcome by the strongly activating hydroxyl group, which directs the incoming nitro group to the para position.

The nitration of acetylated 2,6-difluorophenol can be accomplished using nitric acid in acetic acid, affording the nitro compound in a 56% yield. sciforum.net The subsequent reduction of the nitro group to a primary amine is a critical transformation. This can be achieved through various methods, including catalytic hydrogenation.

Two notable methods for this reduction are:

Platinum on Carbon (Pt/C) with Ammonium Formate : This method results in the formation of the aniline derivative in a 48% yield. sciforum.net

Palladium on Carbon (Pd/C) with Hydrogen Gas : A more common industrial method involves the catalytic hydrogenation of 4-nitro-2,6-difluorophenol using a palladium on carbon catalyst. This reaction is typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere. chemicalbook.com High yields, ranging from 89% to 95%, have been reported for this reduction step. chemicalbook.com

| Catalyst System | Reagents | Solvent | Reported Yield |

|---|---|---|---|

| Platinum on Carbon (Pt/C) | Ammonium Formate | Not specified | 48% sciforum.net |

| 5% Palladium on Carbon (Pd/C) | Hydrogen Gas (0.3-0.4 MPa) | Methanol | 89.7% chemicalbook.com |

| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (1 atm) | Ethanol | 95% chemicalbook.com |

Green Chemistry Principles in Synthesis

The environmental impact of chemical synthesis is a significant concern, leading to the adoption of green chemistry principles aimed at reducing waste and hazard. scienceopen.com For the synthesis of this compound, these principles can be applied to solvent selection and catalyst systems.

Solvent Selection for Reduced Environmental Impact

Solvents constitute a large portion of the material used in chemical production and are a primary source of environmental concern. scienceopen.com Traditional syntheses of this compound and its precursors often employ volatile organic solvents like methanol and ethanol. chemicalbook.com While effective, these solvents raise concerns regarding flammability, volatility, and potential toxicity. researchgate.net

Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives. scienceopen.com Potential "green" solvents that could be explored for this synthesis include:

Water : The greenest solvent, though its utility can be limited by the solubility of organic reactants. scienceopen.comcsic.es

Supercritical Fluids : Such as supercritical CO₂, which can be an excellent replacement for conventional organic solvents. scienceopen.com

Ionic Liquids : These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. scienceopen.comresearchgate.net

Biomass-Derived Solvents : Solvents produced from renewable feedstocks offer a more sustainable option. scienceopen.com

The ideal green reaction would occur without any solvent. scienceopen.com However, where a solvent is necessary, selecting one with a lower environmental impact is a key step toward a more sustainable process.

| Classification | Examples | Green Chemistry Considerations |

|---|---|---|

| Recommended | Water, Ethanol, Acetone, Isopropanol | Low environmental and health impact. |

| Usable | Methanol, Toluene, Heptane | Some environmental or health concerns; use should be minimized. |

| Problematic | Dichloromethane (B109758), Chloroform, Benzene (B151609), Diethyl Ether | High toxicity, environmental persistence, or safety hazards; should be avoided. |

Catalyst Systems for Sustainable Production

Catalysis is a core principle of green chemistry, as catalysts allow for reactions to proceed with higher efficiency and lower energy consumption. In the synthesis of this compound, the reduction of the nitro group is a key catalytic step.

The use of heterogeneous catalysts, such as Palladium on Carbon (Pd/C), is advantageous from a green chemistry perspective. chemicalbook.com These catalysts are in a different phase (solid) from the reaction mixture (liquid), which allows for simple recovery by filtration at the end of the reaction. chemicalbook.com This enables the catalyst to be recycled and reused multiple times, reducing waste and cost.

Further advancements in sustainable catalysis include the development of magnetically recoverable catalysts. nih.gov These systems typically involve catalytic nanoparticles supported on a magnetic core (e.g., iron oxide). nih.gov After the reaction, the catalyst can be easily and efficiently removed from the reaction mixture using an external magnet, eliminating the need for filtration. nih.gov This approach offers several benefits:

Ease of Separation : Avoids traditional filtration, streamlining the process. nih.gov

High Reusability : Catalysts can be reused for multiple cycles with minimal loss of activity. nih.gov

Reduced Environmental Impact : Minimizes catalyst leaching into product streams and reduces solvent waste associated with separation. nih.gov

| Catalyst Type | Separation Method | Reusability | Sustainability Advantage |

|---|---|---|---|

| Homogeneous | Distillation, Extraction | Difficult | Often high activity and selectivity. |

| Heterogeneous (e.g., Pd/C) | Filtration, Centrifugation | Good | Easy separation and recycling, reducing waste. chemicalbook.com |

| Magnetically Recoverable | External Magnet | Excellent | Very simple, efficient separation; avoids filtration and associated waste. nih.gov |

An in-depth examination of the synthetic and process considerations for this compound reveals a focus on efficiency, purity, and scalability. This article delves into the specific methodologies employed in its synthesis, with a particular emphasis on green chemistry principles and the optimization required for industrial application.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEOSYDHBGPXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381116 | |

| Record name | 4-Amino-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126058-97-7 | |

| Record name | 4-Amino-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization of 4 Amino 2,6 Difluorophenol

Reactions at the Amino Group

The amino group in 4-Amino-2,6-difluorophenol is a primary nucleophile, readily participating in a variety of chemical transformations.

Alkylation Reactions

The amino group of aminophenols can be selectively alkylated. A common method involves a one-pot reaction sequence starting with the condensation of the aminophenol with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. researchgate.net This reductive amination process yields N-alkylated aminophenols. For instance, the reaction of an aminophenol with an aromatic aldehyde in methanol (B129727), followed by the addition of sodium borohydride, can produce the corresponding N-benzyl derivative in high yield. researchgate.net

Alternatively, direct N-alkylation can be achieved, though selective O-alkylation of the hydroxyl group is often a competing reaction. The choice of catalyst can direct the reaction towards either N- or O-alkylation. For example, copper-mediated catalysis tends to favor O-arylation, while palladium catalysts typically yield N-arylation products in reactions with aryl halides. nih.gov

Table 1: Selective N-Alkylation of Aminophenols via Reductive Amination researchgate.net

| Entry | Aminophenol Reactant | Aldehyde Reactant | Product | Yield (%) |

| 1 | p-Aminophenol | Benzaldehyde | N-Benzyl-4-aminophenol | 96.7 |

| 2 | o-Aminophenol | Benzaldehyde | N-Benzyl-2-aminophenol | 98.3 |

| 3 | o-Aminophenol | Salicylaldehyde | N-(2-Hydroxybenzyl)-2-aminophenol | 90.7 |

| 4 | o-Aminophenol | Anisaldehyde | N-(4-Methoxybenzyl)-2-aminophenol | 94.5 |

| 5 | o-Aminophenol | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-2-aminophenol | 89.1 |

Acylation Reactions (e.g., Acetylation)

Acylation of the amino group is a common transformation. In aminophenols, chemoselective N-acylation is often desired over O-acylation of the phenolic hydroxyl group. While specific examples for this compound are not detailed in the provided literature, the acylation of related aminophenols is well-documented. For instance, N-acylated o-aminophenols can be formed from the in-situ rearrangement of o-aminophenylesters, which are generated by the reduction of ortho-substituted nitrobenzenes containing an ester group. acs.org This suggests that under certain conditions, the amino group exhibits higher reactivity towards acylating agents.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). scialert.netresearchgate.net The resulting diazonium salt is a highly reactive intermediate. researchgate.net

These diazonium salts are valuable intermediates in organic synthesis and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. scialert.net For example, the diazotization of p-aminophenol followed by coupling with another aromatic molecule is a known method for producing azo dyes. scialert.netresearchgate.netnih.gov The general procedure involves cooling a mixture of the aminophenol in acid, followed by the slow addition of a sodium nitrite solution. scialert.net The completion of diazotization can be checked, and any excess nitrous acid is typically quenched with urea (B33335) or sulfamic acid before proceeding with the coupling reaction. scialert.netresearchgate.net

Table 2: General Conditions for Diazotization of p-Aminophenol scialert.netresearchgate.net

| Step | Reagents | Conditions | Purpose |

| 1 | p-Aminophenol, H₂SO₄ or HCl, H₂O | Cool to 0-5 °C | Form the amine salt |

| 2 | NaNO₂ solution | Add slowly with stirring at 0-5 °C | Form the diazonium salt |

| 3 | Urea or Sulfamic acid | Add after diazotization is complete | Quench excess nitrous acid |

| 4 | Coupling agent (e.g., phenol (B47542), aniline) | Add to the diazonium salt solution | Form the azo dye |

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net The amino group of this compound can react with various aldehydes and ketones to form the corresponding Schiff base derivatives. These reactions are typically catalyzed by an acid or base and may be carried out at room temperature or under reflux. researchgate.net

The formation of a Schiff base is characterized by the appearance of a C=N (imine) stretching band in the infrared (IR) spectrum and the disappearance of the C=O stretching band of the starting aldehyde or ketone. nih.gov A wide variety of Schiff bases have been synthesized from 4-aminophenol (B1666318) and its derivatives, demonstrating the broad applicability of this reaction. nih.govmdpi.com These compounds are of significant interest due to their diverse biological activities. researchgate.netmdpi.comnih.gov

| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base Type |

| 4-Aminophenol | 5-Chlorosalicylaldehyde | (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) |

| 4-Aminophenol | 4-(Dimethylamino)benzaldehyde | (4-((4-(dimethylamino)benzylidene)amino)phenol) |

| 4-Aminophenol | 3-Nitrobenzaldehyde | (4-((3-nitrobenzylidene)amino)phenol) |

| 4-Aminoantipyrine | Cinnamaldehydes | Cinnamaldehyde-derived Schiff bases |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key functional site in this compound, capable of undergoing various reactions, most notably esterification.

Esterification

The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides. The esterification of phenolic hydroxyl groups in the presence of an amino group often requires specific conditions to ensure chemoselectivity.

One method for the esterification of a hydroxyl group on an aromatic ring that also contains an amino group involves heating the aminophenol with a phenol in the presence of a condensing agent like phosphorus pentoxide or polyphosphoric acid. google.com Another common method involves reacting the phenol with an acyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct. nih.gov Research on flavones has shown that the esterification of phenolic hydroxyl groups can be achieved by first converting fatty acids to their corresponding acyl chlorides using oxalyl chloride, and then reacting the acyl chloride with the hydroxy-flavone in pyridine. nih.gov This general approach is applicable to other phenolic compounds.

Table 4: General Methods for Phenolic Hydroxyl Group Esterification

| Method | Reagents | Conditions | Reference |

| Condensation | Phenol, Carboxylic Acid, Phosphorus Pentoxide/Polyphosphoric Acid | Heating (e.g., 100 °C) | google.com |

| Acylation | Phenol, Acyl Chloride, Pyridine | Room temperature or gentle heating | nih.gov |

Etherification

The hydroxyl group of this compound can undergo etherification to yield aryl ethers. This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an electrophilic alkylating agent, such as an alkyl halide or sulfate (B86663). The reactivity in etherification is influenced by the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the phenolic proton, facilitating phenoxide formation. However, these fluorine atoms can also decrease the nucleophilicity of the resulting phenoxide, potentially requiring specific reaction conditions to achieve high yields. While direct literature on the etherification of this compound is specific, the principles of Williamson ether synthesis are generally applicable.

Table 1: General Conditions for Phenol Etherification

| Component | Example | Purpose |

| Phenolic Substrate | This compound | Starting material |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group |

| Alkylating Agent | Alkyl halide (e.g., CH₃I), Dialkyl sulfate (e.g., (CH₃)₂SO₄) | Provides the alkyl group |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Dissolves reactants and facilitates the reaction |

This table presents generalized conditions for phenol etherification and is not based on a specific documented reaction for this compound.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the benzene (B151609) ring. wikipedia.org In this compound, the outcome of such reactions is dictated by the combined directing effects of the existing substituents.

Activating and Directing Effects : The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. wikipedia.orglkouniv.ac.in They are also ortho, para-directors, channeling incoming electrophiles to the positions adjacent and opposite to them. lkouniv.ac.in

Deactivating and Directing Effects : The fluorine atoms (-F) are deactivating groups due to their high electronegativity (inductive effect), yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. nih.gov

In the case of this compound, the positions ortho to the hydroxyl group are already occupied by fluorine atoms. The positions ortho to the amino group (positions 3 and 5) are the most likely sites for electrophilic attack, as they are strongly activated by both the amino and hydroxyl groups.

Nitration : Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comsid.ir For highly activated rings like phenols and anilines, milder conditions are often necessary to prevent over-reaction or oxidation. sid.ir For this compound, nitration would be expected to occur at positions 3 or 5. The synthesis of related compounds like 2,6-dichloro-4-aminophenol often involves the nitration of the corresponding 2,6-dichlorophenol, followed by reduction. google.comgoogle.com A similar two-step pathway could be envisioned for the synthesis of nitrated derivatives of this compound.

Halogenation : Halogenation introduces halogen atoms (e.g., -Cl, -Br) onto the ring. Due to the high activation provided by the -OH and -NH₂ groups, these reactions can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. lkouniv.ac.in Substitution would be directed to the available positions 3 and 5.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nd.edunih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. lumiprobe.comnih.gov

This compound can be utilized in click chemistry applications after suitable modification to introduce either an azide or an alkyne functionality. The amino group is a prime site for such derivatization. For instance, the amino group can be converted into an azide, or it can be acylated with a reagent containing a terminal alkyne.

Introducing an Alkyne : The amino group can be reacted with an alkyne-containing carboxylic acid (or its activated derivative, like an acyl chloride) to form an amide linkage.

Introducing an Azide : The amino group can be converted to an azide via diazotization followed by substitution with an azide source. Alternatively, it can be acylated with an azide-containing molecule. sigmaaldrich.com

Once functionalized with a "click handle," the this compound derivative can be readily conjugated to other molecules (biomolecules, polymers, fluorophores) that bear the complementary functional group (azide or alkyne). nih.govnih.govfrontiersin.orgiris-biotech.de This modular approach allows for the efficient construction of complex molecular architectures.

Synthesis of Advanced Intermediates and Precursors

The unique substitution pattern of this compound makes it a valuable precursor for more complex molecules with specialized applications. bldpharm.com

Precursors for Fluorescent Materials

Fluorinated aromatic compounds are integral to the design of advanced materials, including fluorescent dyes and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, often leading to enhanced fluorescence quantum yields, improved photostability, and shifted emission wavelengths. Aminophenols are a known class of compounds used as scaffolds for fluorescent dyes. While specific examples detailing the synthesis of fluorescent materials directly from this compound are not prevalent in the initial search results, its structural motifs are found in various dye classes. chemscene.com Its derivatization, for example, through reactions that extend the conjugated π-system, could lead to novel fluorophores.

Building Blocks for Complex Molecules

This compound is categorized as a "Fluorinated Building Block" and an "Organic Building Block" by chemical suppliers. bldpharm.com This designation highlights its role as a starting material in multi-step syntheses. The presence of three distinct functional handles allows for orthogonal chemical strategies, where each functional group can be reacted selectively without affecting the others. This controlled, stepwise functionalization is crucial for the synthesis of complex target molecules, such as pharmaceuticals and agrochemicals, where precise control over the molecular architecture is essential. For example, the amino group could be protected, the hydroxyl group etherified, and then the aromatic ring functionalized, followed by deprotection of the amino group for further reaction.

Table 2: Summary of Compound Properties and Identifiers

| Property | Value | Source(s) |

| Compound Name | This compound | sigmaaldrich.com |

| CAS Number | 126058-97-7 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₆H₅F₂NO | sigmaaldrich.comuni.lu |

| Molecular Weight | 145.11 g/mol | uni.luchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥90-98% | sigmaaldrich.comsynquestlabs.com |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 4-Amino-2,6-difluorophenol in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, NMR provides unambiguous evidence of the molecular structure.

Proton (¹H) NMR spectroscopy confirms the number and environment of hydrogen atoms in the molecule. In the synthesis of this compound, ¹H NMR is used to verify the successful reduction of a nitro group and the presence of the aromatic, amino, and hydroxyl protons. googleapis.com A patent describing the synthesis of the compound reports ¹H NMR data in a deuterated solvent. googleapis.com The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and appear as a multiplet, coupled to the two adjacent fluorine atoms. google.com The protons of the amine (NH₂) and hydroxyl (OH) groups typically appear as singlets, although their chemical shift can be variable depending on solvent, concentration, and temperature. googleapis.comgoogle.com

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Ar-H (H-3, H-5) | 6.19 | Doublet | 10.8 | googleapis.com |

| NH ₂ | 5.01 | Singlet | - | googleapis.com |

| OH | 8.68 | Broad Singlet | - | googleapis.com |

Table 1: ¹H NMR Spectral Data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings. The carbons directly bonded to fluorine (C-2 and C-6) exhibit large one-bond coupling constants (¹JCF), while other carbons in the ring show smaller two- or three-bond couplings (²JCF, ³JCF). In a study of a derivative, the carbon attached to fluorine showed a doublet of doublets with a large coupling constant of 237.6 Hz. figshare.com The carbon adjacent to the fluorinated carbon appeared as a triplet with a smaller coupling constant of 12.7 Hz. figshare.com This splitting pattern is a key diagnostic feature for confirming the substitution pattern of the aromatic ring.

| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constant (J) Range (Hz) | Reference |

| C -1 (C-OH) | 125 - 135 | Triplet | ²JCF: 15-20 | figshare.com |

| C -2, C -6 (C-F) | 150 - 155 | Doublet | ¹JCF: 235-245 | figshare.com |

| C -3, C -5 (C-H) | 100 - 105 | Doublet of Doublets | ²JCF, ⁴JCF | figshare.com |

| C -4 (C-NH₂) | 130 - 140 | Triplet | ³JCF | figshare.com |

Table 2: Predicted ¹³C NMR Spectral Data for this compound based on derivative data.

Fluorine-19 (¹⁹F) NMR is highly sensitive and specific for analyzing fluorinated compounds. Since both fluorine atoms in this compound are in identical chemical environments, they are expected to produce a single signal in the ¹⁹F NMR spectrum. A patent for the preparation of halogenated 4-aminophenols reports a single chemical shift for the two fluorine atoms at -130.5 ppm in chloroform-d. google.com The absence of splitting in this peak confirms the symmetrical nature of the difluoro substitution pattern.

| Fluorine Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Reference |

| C-2 F , C-6 F | -130.5 | Singlet | google.com |

Table 3: ¹⁹F NMR Spectral Data for this compound.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable insight into the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus is sensitive to factors like hybridization, oxidation state, and hydrogen bonding. For this compound, the ¹⁵N chemical shift would be characteristic of a primary aromatic amine. This technique can be particularly useful in conjunction with isotopic labeling to trace the nitrogen atom through reaction pathways or to study its interaction with other molecules.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules. For this compound, these techniques would solidify the structural assignment.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment would show a correlation between the chemically equivalent aromatic protons (H-3 and H-5), confirming their scalar coupling, although this may be less informative in such a simple symmetric system.

TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY would show correlations within the entire spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates protons with the carbons to which they are directly attached. It would show a clear correlation between the signal for the aromatic protons (H-3/H-5) and the signal for the carbons they are bonded to (C-3/C-5).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, Electron Ionization Mass Spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at an m/z value of 145, which corresponds to the exact molecular mass of the compound. google.com High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition with very high accuracy, further confirming the molecular formula C₆H₅F₂NO. figshare.comacs.org Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways, which would likely involve the loss of small neutral molecules such as CO or HCN. google.comgoogle.com

| Ion | m/z (Mass-to-Charge Ratio) | Method | Reference |

| [M]⁺ | 145 | EI-MS | google.com |

| [M+H]⁺ | 146 | ESI-HRMS | figshare.comacs.org |

Table 4: Mass Spectrometry Data for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Impact (EI), the molecular ion of this compound will break apart in a predictable manner, yielding fragment ions that correspond to specific structural motifs.

The fragmentation is dictated by the functional groups present: the aromatic ring, the amino (-NH₂) group, the hydroxyl (-OH) group, and the two fluorine atoms.

Alpha-Cleavage: The bond adjacent to the amino group is prone to cleavage, a common pathway for amines. libretexts.org

Aromatic Ring Fragmentation: The stable aromatic ring can lead to a strong molecular ion peak. libretexts.org

Loss of Small Molecules: The loss of stable small molecules like carbon monoxide (CO) from the phenol (B47542) group is a characteristic fragmentation pathway.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Monoisotopic) |

|---|---|---|

| [C₆H₅F₂NO]⁺ | Molecular Ion | 145.03 |

| [C₅H₅F₂N]⁺ | Loss of CO | 117.04 |

| [C₆H₄F₂O]⁺ | Loss of NH | 130.02 |

| [C₅H₂F₂N]⁺ | Loss of H₂O and HCN | 100.02 |

This table represents a theoretical fragmentation pattern based on established chemical principles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture before their detection by mass spectrometry. It is the standard method for assessing the purity of compounds like this compound. Commercial suppliers often use LC-MS to certify purity levels, which are typically reported to be around 98%. sigmaaldrich.comchemcd.com

A typical method for analyzing a related compound, 4-Amino-2,6-dichlorophenol (B1218435), involves reverse-phase High-Performance Liquid Chromatography (HPLC), which is readily adaptable. sielc.com For MS compatibility, volatile buffers and solvents are required. sielc.com

Table 3: Exemplary LC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 3 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Detection | ESI-MS (Positive/Negative Ion Mode) |

This method is based on established procedures for similar analytes. sielc.com

This technique effectively separates the main compound from synthesis by-products, starting materials, or degradation products, with the mass spectrometer confirming the identity of each separated peak.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the functional groups present in a sample.

Vibrational Analysis of Functional Groups (OH, NH₂, C-F)

O-H Stretch: The hydroxyl group will exhibit a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

N-H Stretch: The amino group will show two distinct bands for symmetric and asymmetric stretching, usually found between 3300 and 3500 cm⁻¹.

C-F Stretch: The carbon-fluorine bonds will produce strong, characteristic absorption bands in the fingerprint region of the IR spectrum, generally between 1200 and 1350 cm⁻¹. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (Broad) |

| N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 (Two bands) |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1200 - 1350 (Strong) |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

Frequencies are based on data from structurally similar compounds. nih.govresearchgate.net

Hydrogen Bonding Network Characterization

The presence of both hydroxyl (-OH) and amino (-NH₂) groups, which are effective hydrogen bond donors and acceptors, allows this compound to form an extensive intermolecular hydrogen bonding network. The specific nature of this network can be elucidated through single-crystal X-ray diffraction and supported by vibrational spectroscopy.

A study on the crystal structure of the closely related compound, 4-amino-2,6-dichlorophenol, reveals that intermolecular O–H···N and N–H···O hydrogen bonds are formed. nih.gov These interactions link the molecules into infinite chains and sheets. The study also notes that the sterically bulky halogen substituents at the 2 and 6 positions prevent the complete saturation of all potential hydrogen bonding sites. nih.gov Given the similar electronegativity and steric profile of fluorine, a comparable hydrogen bonding network, characterized by strong O–H···N and N–H···O interactions forming sheet-like structures, is expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The core chromophore in this compound is the aminophenol system.

The parent compound, 4-aminophenol (B1666318), exhibits characteristic absorption bands in the UV region. spectrabase.com The presence of fluorine atoms as substituents on the aromatic ring is expected to influence the position and intensity of these absorption maxima. Halogens can act as auxochromes, causing a shift in the absorption wavelength (a bathochromic or hypsochromic shift). While specific UV-Vis absorption data for this compound is not widely published, analysis of databases for other halogenated aromatics suggests that the electronic transitions would be similar to the parent aminophenol but modulated by the electronic effects of the fluorine atoms. science-softcon.de Fluorescence studies, which measure the emission of light from an excited electronic state, could also provide insights into the compound's electronic structure and environment, though no specific fluorescence data is currently available.

Electronic Transitions and Absorption Maxima

Table 1: Expected Electronic Transitions and Influencing Factors for this compound

| Transition Type | Chromophore | Expected Spectral Region | Influencing Factors |

| π → π | Benzene (B151609) Ring | 200-400 nm | Substitution pattern (amino, hydroxyl, fluorine), solvent polarity |

| n → π | Amino and Hydroxyl Groups | Longer wavelength, lower intensity | Solvent polarity, hydrogen bonding |

Fluorescence Properties and Dual Fluorescence Phenomena

The fluorescence characteristics of this compound are of significant interest, particularly the potential for dual fluorescence, a phenomenon observed in some substituted aromatic compounds. This behavior typically arises from different emissive states, such as a locally excited (LE) state and a charge transfer (CT) state. The substitution pattern in this compound, with both electron-donating and electron-withdrawing groups, creates an environment conducive to intramolecular charge transfer (ICT) upon photoexcitation.

While direct experimental evidence for dual fluorescence in this compound is absent from the literature, studies on other aminophenol derivatives and compounds with similar electronic characteristics suggest it is a plausible characteristic. ucla.eduuni.lu The presence of fluorine atoms could modulate the energy levels of the LE and ICT states, influencing the emission properties. nih.gov The spectrofluorometric properties of p-aminophenol have been studied, providing a foundational understanding for its derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. Although a crystal structure for this compound has not been reported, the crystal structure of its close analog, 4-amino-2,6-dichlorophenol, provides a robust model for understanding its solid-state characteristics. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and potentially other non-covalent interactions. In the crystal structure of 4-amino-2,6-dichlorophenol, the molecules are linked by O-H···N and N-H···O hydrogen bonds, forming infinite chains and sheets. nih.govnih.gov It is highly probable that this compound would exhibit a similar packing motif, with the fluorine atoms potentially participating in weaker C-H···F interactions, further stabilizing the crystal lattice.

Planarity and Conformation Analysis

The benzene ring in this compound is inherently planar. The planarity of the entire molecule would depend on the orientation of the amino and hydroxyl groups relative to the ring. In the case of 4-amino-2,6-dichlorophenol, the molecule is essentially planar. nih.govnih.gov This planarity facilitates efficient crystal packing and intermolecular interactions. It is anticipated that this compound would also adopt a largely planar conformation in the solid state to maximize favorable intermolecular contacts.

Table 2: Crystallographic Data for the Analogous Compound 4-Amino-2,6-dichlorophenol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) | 96.760 (5) |

| V (ų) | 711.47 (13) |

| Z | 4 |

This data for the dichloro-analog provides a reasonable estimate for the unit cell parameters of this compound, though the smaller size of fluorine compared to chlorine would likely result in a smaller unit cell volume.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for calculating the electronic structure of molecules. It is used to determine various molecular properties by modeling the electron density.

DFT calculations are employed to map the electron distribution within a molecule, which is fundamental to understanding its chemical behavior, reactivity, and bonding characteristics. For a molecule like 4-Amino-2,6-difluorophenol, DFT would elucidate how the electron-donating amino (-NH₂) and hydroxyl (-OH) groups interact with the electron-withdrawing fluorine atoms through the aromatic ring. These calculations can reveal the charge distribution and electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack. Studies on related halogenated phenols demonstrate that DFT methods are highly suitable for analyzing these electronic effects. nih.gov

A critical application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized geometry for this compound is not available in the reviewed literature, experimental crystal structure data for its analog, 4-amino-2,6-dichlorophenol (B1218435) , provides a reliable reference for the expected geometry. nih.govresearchgate.net A DFT study on this compound would likely use a functional like B3LYP with a basis set such as 6-311+G(d,p) to achieve results comparable to experimental findings. The resulting optimized structure would be expected to be largely planar due to the aromatic system. nih.gov

Below is a table of selected experimental bond lengths and angles for 4-amino-2,6-dichlorophenol, which serves as an illustrative example.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| C1-O1 | 1.365 | O1-C1-C2 | 120.3 |

| C1-C2 | 1.391 | C1-C2-C3 | 119.8 |

| C2-C3 | 1.385 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.393 | C3-C4-N1 | 120.5 |

| C4-N1 | 1.401 | C3-C4-C5 | 119.3 |

Following geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. This analysis is crucial for confirming the optimized structure (as a true minimum must have no imaginary frequencies) and for assigning spectral bands to specific molecular motions.

For this compound, calculations would predict characteristic frequencies for O-H, N-H, C-F, and C-N bond stretching, as well as aromatic ring vibrations. Studies on the analogous compound 4-amino-2,6-dichloropyridine (B16260) have successfully used DFT (B3LYP method) to evaluate and assign vibrational bands, showing good agreement between calculated and observed spectra after applying appropriate scaling factors. nih.govresearchgate.net Such an analysis for this compound would provide a theoretical spectrum that aids in the interpretation of experimental spectroscopic data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org In this compound, the electron-rich amino and hydroxyl groups would contribute significantly to the HOMO, which is expected to be localized over the phenol (B47542) ring and the nitrogen atom. The LUMO would likely be distributed across the aromatic ring, influenced by the electronegative fluorine atoms. DFT calculations on similar aminophenol derivatives have shown energy gaps in the range of 3.5 to 4.0 eV, indicating considerable stability. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.46 |

| ELUMO | -1.92 |

| Energy Gap (ΔE) | 3.54 |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is the most common method for predicting electronic absorption spectra (UV-Vis) due to its favorable accuracy-to-cost ratio. faccts.demdpi.com

TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states, as well as the probability (oscillator strength) of these transitions occurring. This information is used to simulate a UV-Vis spectrum. mdpi.com For this compound, the primary electronic transitions would likely be π-π* transitions associated with the aromatic ring. The presence of amino and hydroxyl groups typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

TD-DFT calculations on related natural compounds and tocopherols (B72186) have successfully predicted absorption wavelengths and have been validated by experimental data. mdpi.comnih.gov These studies often show that the main absorption bands correspond to the HOMO→LUMO transition. A TD-DFT study on this compound would provide valuable data on its photophysical properties, predicting the wavelengths of maximum absorption (λmax) and helping to understand how its structure influences its interaction with light.

Disclaimer: The computational data presented in this article is based on studies of structurally similar compounds, such as 4-amino-2,6-dichlorophenol and other substituted aminophenols, due to the lack of available published research focusing specifically on this compound. This information is intended to be illustrative of the methodologies and expected results from a formal computational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic perspective on molecular behavior. These simulations are instrumental in understanding the flexibility of a molecule and its interactions with its environment.

The conformational flexibility of this compound is primarily governed by the rotation around the C-O and C-N bonds, as well as the orientation of the hydroxyl and amino groups relative to the benzene ring. The presence of two fluorine atoms ortho to the hydroxyl group introduces significant steric and electronic effects that influence the molecule's preferred conformations.

Studies on similar substituted phenols suggest that the orientation of the hydroxyl and amino groups can lead to various conformers with different energies. The planarity of the benzene ring is generally maintained, but the exocyclic groups can adopt different spatial arrangements. For instance, the hydrogen of the hydroxyl group and the hydrogens of the amino group can orient in various ways, potentially forming intramolecular hydrogen bonds.

Table 1: Hypothetical Torsional Angles and Relative Energies of this compound Conformers

This table illustrates a hypothetical scenario of the kind of data that would be generated in a conformational analysis study. The values are not based on actual experimental or computational results for this specific molecule.

| Conformer | Dihedral Angle (H-O-C1-C2) (°) | Dihedral Angle (H-N-C4-C3) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 2.5 |

| 2 | 180 | 0 | 1.0 |

| 3 | 0 | 90 | 3.0 |

| 4 | 180 | 90 | 0.0 (most stable) |

Note: This table is for illustrative purposes only and does not represent actual data.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the fluorine atoms can also participate in weaker interactions.

In polar protic solvents like water or methanol (B129727), strong hydrogen bonds are expected to form between the solvent and the -OH and -NH2 groups of this compound. These interactions can stabilize the solute and influence its conformational preferences. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), hydrogen bond donation from the solute to the solvent will be prominent.

Computational studies on acetaminophen, a molecule with a hydroxyl and an amide group, have shown that solvent polarity can affect the stability of different conformers and the strength of intramolecular hydrogen bonds uni.lu. Similarly, the intermolecular interactions of this compound with various solvents would alter its electronic properties and reactivity. The study of solvent effects is crucial for predicting the molecule's behavior in different chemical environments, such as during a chemical reaction or a chromatographic separation uni.lu.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and providing quantitative data on reaction energetics.

For any chemical reaction that this compound undergoes, such as electrophilic aromatic substitution or oxidation, a transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is key to understanding the reaction's feasibility and kinetics.

For example, in an electrophilic substitution reaction on the aromatic ring, the incoming electrophile would form a sigma complex (an arenium ion intermediate). DFT calculations can be used to determine the structure and stability of the possible sigma complexes, thereby predicting the most likely site of substitution. The presence of the activating amino group and the deactivating but ortho-, para-directing hydroxyl and fluorine groups makes the prediction of regioselectivity complex. Theoretical calculations are essential to unravel these competing effects.

General methods for calculating transition states using DFT have been well-established and can be applied to reactions involving this compound youtube.com.

Reaction energetics involves the calculation of the change in enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) for a chemical process. This information determines whether a reaction is thermodynamically favorable and how fast it will proceed.

Table 2: Hypothetical Calculated Energetic Parameters for a Reaction of this compound

This table provides a hypothetical example of the type of data that quantum chemical calculations would yield for a reaction involving this compound.

| Reaction Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.5 |

| Gibbs Free Energy of Reaction (ΔG) | -12.0 |

| Activation Energy (Ea) | 25.0 |

Note: This table is for illustrative purposes only and does not represent actual data.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Synthesis

4-Amino-2,6-difluorophenol is a chemical compound recognized for its utility as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. nih.govnih.gov The presence of an amino group, a hydroxyl group, and two fluorine atoms on a benzene (B151609) ring makes it a versatile precursor. nih.gov

The compound is typically prepared from 2,6-Difluoro-4-nitrophenol. nih.gov A common synthesis method involves the reduction of the nitro group to an amine using a palladium-on-carbon catalyst and hydrogen gas in a solvent such as methanol (B129727). nih.gov This process can achieve high purity and yield, making this compound a readily accessible starting material for further chemical modifications. nih.gov Its functionalities allow it to serve as a key building block in the synthesis of certain sulfa drugs, where the molecule can be chemically altered through reactions like diazotization and coupling to create bioactive compounds. nih.gov

Derivatization for Pharmacological Activity Modulation

The core structure of this compound can be chemically modified, or derivatized, to generate new compounds with specific pharmacological activities.

GABA Receptor Antagonists

Derivatives of this compound have been investigated as antagonists for γ-aminobutyric acid (GABA) receptors, specifically the GABA(C) subtype. nih.govnih.gov Researchers have synthesized aminomethyl-2,6-difluorophenols, such as 4-(aminomethyl)-2,6-difluorophenol, which are structural analogues of GABA. nih.govnih.govnih.gov

In these derivatives, the 2,6-difluorophenol (B125437) group acts as a lipophilic bioisostere of the carboxylic acid group found in GABA. nih.gov While these compounds are poor substrates for the enzyme GABA aminotransferase, they do inhibit it, suggesting that the difluorophenol moiety can effectively substitute for a carboxylic acid to enhance the lipophilicity of potential drug candidates. nih.gov Specifically, 4-(Aminomethyl)-2,6-difluorophenol has been identified as a competitive and selective antagonist at GABA(C) receptors, demonstrating minimal activity at GABA(A) and GABA(B) receptors. nih.govnih.gov

| Compound | Target | Activity |

| 4-(Aminomethyl)-2,6-difluorophenol | GABA(C) Receptor | Competitive and selective antagonist |

| 3-(Aminomethyl)-2,6-difluorophenol | GABA aminotransferase | Inhibitor |

Caspase Inhibitors

Information regarding the direct use of this compound in the synthesis of caspase inhibitors is not available in the provided search results. While the search results discuss the synthesis of various caspase inhibitors, including those based on peptidomimetic structures and 2-aminoaryl acids, a specific link to derivatives of this compound is not established. nih.govnih.govresearchgate.net

Plasminogen Amide Inhibitors

There is no information within the provided search results that connects this compound or its derivatives to the synthesis or activity of plasminogen amide inhibitors. The search for this specific application did not yield any relevant findings.

Bioisosteric Replacement and Fluorine's Influence on Bioactivity

A key strategy in medicinal chemistry is bioisosteric replacement, where one part of a molecule is swapped with another to improve properties like efficacy, selectivity, or pharmacokinetics. The 2,6-difluorophenol moiety, the core of this compound, is a notable example of a non-classical bioisostere. nih.gov

Specifically, the 2,6-difluorophenol group can serve as a lipophilic bioisostere for a carboxylic acid. nih.gov This was demonstrated in the development of GABA analogues where replacing the polar carboxylic acid group with the more fat-soluble 2,6-difluorophenol group resulted in competitive inhibitors of the GABA aminotransferase enzyme. nih.gov

The two fluorine atoms are not mere placeholders; they exert a profound influence on the molecule's biological activity.

Conformational Control: The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring can force the molecule into a specific three-dimensional shape. For instance, in 2,6-difluorobenzamides, the fluorine atoms induce a non-planar conformation between the carboxamide group and the aromatic ring, which can be critical for binding to a biological target like the FtsZ protein.

Enhanced Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.gov This can improve its ability to cross cell membranes and the blood-brain barrier, potentially enhancing the bioavailability of a drug.

Altered Acidity (pKa): The electron-withdrawing nature of fluorine atoms makes the phenolic hydroxyl group more acidic compared to a non-fluorinated phenol (B47542). This change in pKa can alter how the molecule interacts with receptors and enzymes at physiological pH.

This strategic use of fluorine highlights how the unique properties of this compound make it a sophisticated tool for designing and optimizing new drug candidates.

Mimicking Carboxylic Acid Functionality

This compound serves as a notable bioisostere for carboxylic acids in the realm of medicinal chemistry. This strategic substitution allows for the replacement of a carboxylic acid group with the difluorophenol moiety, which exhibits analogous acidic characteristics and hydrogen-bonding patterns. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the phenolic proton, aligning its pKa value more closely with that of a carboxylic acid. This similarity enables it to replicate the crucial electrostatic and hydrogen bond interactions with biological targets. nih.gov

The utility of this bioisosteric replacement has been demonstrated in the design of enzyme inhibitors. For instance, analogues of gamma-aminobutyric acid (GABA) incorporating a 2,6-difluorophenol group in place of a carboxylic acid have been synthesized and studied. nih.govsigmaaldrich.com While these specific analogues were found to be poor substrates for pig brain GABA aminotransferase, they did act as inhibitors of the enzyme. nih.gov This indicates that the 2,6-difluorophenol group can effectively substitute a carboxylic acid to potentially enhance other desirable drug-like properties. nih.gov

Impact on Lipophilicity and Blood-Brain Barrier Permeability

A key advantage of employing this compound as a carboxylic acid mimic is its ability to increase a molecule's lipophilicity. nih.gov Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity can improve a compound's ability to traverse biological membranes, which is essential for oral absorption and for reaching targets within the central nervous system (CNS) by crossing the blood-brain barrier.

Modulation of Enzyme-Substrate Interactions

The distinct electronic properties of the this compound moiety can significantly influence the interactions between a drug molecule and its target enzyme. The strongly electronegative fluorine atoms alter the electron distribution within the aromatic ring, which can affect the compound's binding affinity and selectivity. These fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and multipolar interactions, with the enzyme's active site.

The defined geometry of the this compound ring, along with the specific placement of the amino and hydroxyl groups, can enforce a more rigid and favorable binding conformation. This can lead to enhanced binding affinity when compared to a more flexible carboxylic acid group. The precise orientation of the hydroxyl and amino groups, both capable of acting as hydrogen bond donors and acceptors, can be leveraged to maximize interactions with the amino acid residues of the target protein. This modulation of enzyme-substrate interactions is a cornerstone of rational drug design, enabling the development of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of lead compounds derived from this compound. These investigations involve the systematic chemical modification of the parent molecule to understand how structural changes affect biological activity. Key areas of focus in SAR studies of this compound derivatives include:

Amino Group Modification: Alterations to the amino group, such as alkylation or acylation, can profoundly impact a compound's potency, selectivity, and pharmacokinetic characteristics by modifying its hydrogen-bonding capabilities and steric profile.

Phenolic Group Modification: While the hydroxyl group is central to the moiety's function as a carboxylic acid mimic, its conversion to an ether or ester can be explored to create prodrugs or to fine-tune physicochemical properties like solubility and metabolic stability.

Aromatic Ring Substitution: Introducing additional substituents onto the aromatic ring can further modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the target.

SAR studies on various classes of compounds have repeatedly demonstrated that even small structural changes can lead to significant differences in biological activity, guiding the iterative process of drug design. nih.govelsevierpure.com

Molecular Docking and Receptor Protein Interaction Studies

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its protein target. mdpi.com For derivatives of this compound, these studies provide invaluable atomic-level insights into their interactions with receptor proteins. mdpi.com

Docking simulations can visualize the network of hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the active site of the protein. mdpi.com For example, these studies can confirm that the hydroxyl group of the this compound moiety is correctly positioned to form a critical hydrogen bond with a key amino acid residue, mimicking the interaction of a natural substrate's carboxylate group. mdpi.com The binding energy calculated from these simulations can help to rank the affinity of different derivatives for the target. mdpi.comnih.gov By correlating the findings from molecular docking with experimental SAR data, researchers can build robust models of ligand-receptor interactions, facilitating a more rational and efficient approach to the design of novel and effective therapeutic agents. mdpi.com

Applications in Materials Science and Advanced Functional Molecules

Precursor for Polymer Synthesis

The bifunctional nature of 4-Amino-2,6-difluorophenol, possessing both an amine and a hydroxyl group, makes it a theoretical candidate as a monomer for various polymerization reactions.

Poly(Amide-Imide)s and Polyesteramides

Poly(amide-imide)s (PAIs) and polyesteramides are high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. wikipedia.orgrsc.org The synthesis of these polymers often involves the reaction of monomers containing amine or hydroxyl groups with carboxylic acid derivatives.

Theoretically, this compound could be incorporated into the backbones of these polymers. The amino group could react with diacid chlorides or dianhydrides to form amide or imide linkages, while the hydroxyl group could form ester linkages. The incorporation of fluorine atoms from the difluorophenol monomer would be expected to enhance the thermal stability, lower the dielectric constant, and improve the solubility of the resulting polymers, which are desirable properties for applications in electronics and aerospace. kpi.uaresearchgate.netmdpi.com

However, specific studies detailing the synthesis and characterization of poly(amide-imide)s or polyesteramides derived directly from this compound are not readily found in the surveyed literature. General research on fluorinated PAIs often utilizes other fluorinated diamines or dianhydrides. researchgate.netmdpi.com

Synthesis of Dyes and Pigments

Aminophenols are a class of compounds that can serve as precursors or intermediates in the synthesis of various dyes. The specific color and properties of the resulting dye are influenced by the substituents on the aromatic ring. The strong electron-withdrawing nature of fluorine atoms can impact the electronic transitions within a dye molecule, potentially leading to shifts in absorption and emission spectra.